Unveiling 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene: A Technical Guide to its Natural Sources and Isolation
Unveiling 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene is a lignan (B3055560) compound that has garnered interest within the scientific community. Lignans (B1203133) are a diverse class of polyphenolic compounds found in plants, known for their wide range of biological activities. This technical guide provides an in-depth overview of the natural sources of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene, detailed experimental methodologies for its isolation, and a discussion of its potential biological significance based on related compounds.
Natural Sources
The primary identified natural source of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene is the fruit of the plant Kadsura longipedunculata.[1][2] This plant, belonging to the Schisandraceae family, is a woody vine found predominantly in Southern China. Various parts of Kadsura species have been traditionally used in Chinese medicine, and modern phytochemical investigations have revealed a rich diversity of lignans and other bioactive compounds within this genus.[3][4][5][6]
Quantitative Data
Currently, there is no publicly available quantitative data specifying the yield or concentration of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene from its natural source. The following table is provided as a template for future research findings.
| Natural Source | Plant Part | Compound Yield (mg/kg) | Method of Quantification | Reference |
| Kadsura longipedunculata | Fruit | Data not available | Data not available |
Experimental Protocols: Isolation of Lignans from Kadsura Species
While a specific protocol for the isolation of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene is not detailed in available literature, a general methodology for the extraction and purification of lignans from Kadsura species can be compiled from various studies. The following is a representative experimental protocol.
1. Plant Material Collection and Preparation:
-
Fresh, mature fruits of Kadsura longipedunculata are collected.
-
The plant material is air-dried in a shaded, well-ventilated area to a constant weight.
-
The dried fruits are then ground into a coarse powder using a mechanical grinder.
2. Extraction:
-
The powdered plant material is subjected to extraction with an organic solvent. A common method is maceration or Soxhlet extraction with 95% ethanol (B145695) or methanol (B129727) at room temperature for an extended period (e.g., 3 x 72 hours).
-
The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3. Fractionation:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), ethyl acetate (B1210297), and n-butanol.
-
Each fraction is concentrated under reduced pressure. Lignans are typically enriched in the chloroform and ethyl acetate fractions.
4. Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography: The lignan-rich fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on a silica gel column (100-200 or 200-300 mesh).
-
The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like petroleum ether or hexane (B92381) and gradually increasing the polarity with ethyl acetate or acetone.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., petroleum ether:ethyl acetate, 3:1 v/v) and visualized under UV light (254 nm and 365 nm) and/or by spraying with a visualizing agent (e.g., 10% H₂SO₄ in ethanol followed by heating).
-
-
Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are further purified on a Sephadex LH-20 column using methanol as the mobile phase to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification of the target compound is often achieved using preparative HPLC on a C18 column.
-
A typical mobile phase would be a gradient of methanol and water or acetonitrile (B52724) and water.
-
The elution is monitored by a UV detector at a suitable wavelength (e.g., 254 nm).
-
5. Structure Elucidation:
-
The purity and structure of the isolated compound are confirmed by spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments to elucidate the chemical structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions.
-
Mandatory Visualization
Experimental Workflow for Lignan Isolation
Caption: Generalized workflow for the isolation of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene.
Putative Signaling Pathway Modulation
While the specific biological activities and signaling pathways of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene have not been extensively studied, many structurally related lignans and other dihydroxy-polyphenolic compounds have demonstrated anti-inflammatory properties. A key mechanism underlying these effects is the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[7][8][9]
References
- 1. 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene | CAS:666250-52-8 | Manufacturer ChemFaces [chemfaces.com]
- 2. 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene | Kadsura | Natural Products-Other Structure | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Targets and Mechanisms of 6,7-Dihydroxy-2,4-dimethoxyphenanthrene from Chinese Yam Modulating NF-κB/COX-2 Signaling Pathway: The Application of Molecular Docking and Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7,8-Dihydroxyflavone exhibits anti-inflammatory properties by downregulating the NF-κB and MAPK signaling pathways in lipopolysaccharide-treated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
